![molecular formula C16H18ClN3O2 B2408948 N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211673-46-9](/img/structure/B2408948.png)
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CBI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Bioactivity
Pharmacological Evaluation
Another research direction involves pharmacological evaluation, where derivatives of similar compounds have been synthesized as possible anticonvulsants. A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine revealed moderate anticonvulsant activity in rats, hinting at potential uses in epilepsy treatment (H. Severina et al., 2020).
Anticancer Applications
The synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid highlighted the significant anticancer activity of these compounds in vitro and in vivo, suggesting the therapeutic potential of similar compounds in cancer treatment (T. Su et al., 1986).
Antimicrobial Activity
Research on new pyrimidinone and oxazinone derivatives fused with thiophene rings showed that these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (A. Hossan et al., 2012).
Molecular Docking Analysis
Studies also include molecular docking analysis to understand the interactions of such compounds with biological targets. For instance, the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcased its potential targeting of the VEGFr receptor, suggesting its use in cancer therapy (Gopal Sharma et al., 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICNJXPFOXEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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